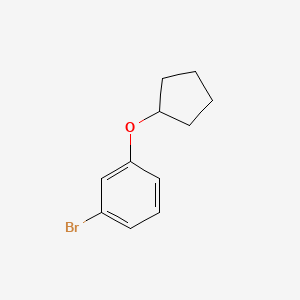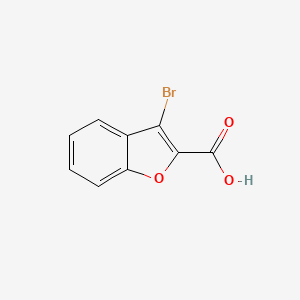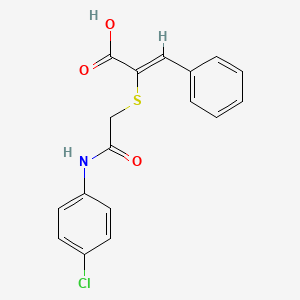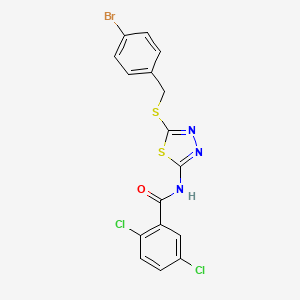![molecular formula C16H13ClN4OS B2454858 6-chloro-N-{1-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]ethyl}pyridine-2-carboxamide CAS No. 1427566-90-2](/img/structure/B2454858.png)
6-chloro-N-{1-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]ethyl}pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-N-{1-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]ethyl}pyridine-2-carboxamide, also known as CT-322, is a small molecule inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2). It was first synthesized in 2007 by Chen et al. and has been the subject of extensive scientific research due to its potential as a therapeutic agent for various diseases.
Mécanisme D'action
6-chloro-N-{1-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]ethyl}pyridine-2-carboxamide acts by binding to the extracellular domain of VEGFR-2, which prevents the binding of VEGF and inhibits downstream signaling pathways. This leads to reduced angiogenesis and tumor growth in cancer and reduced abnormal blood vessel formation in macular degeneration and diabetic retinopathy.
Biochemical and Physiological Effects:
6-chloro-N-{1-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]ethyl}pyridine-2-carboxamide has been shown to have a potent anti-angiogenic effect, which has been demonstrated in both in vitro and in vivo studies. It has also been shown to inhibit tumor growth and reduce the formation of abnormal blood vessels in the eye. Additionally, 6-chloro-N-{1-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]ethyl}pyridine-2-carboxamide has been shown to have a favorable safety profile in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 6-chloro-N-{1-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]ethyl}pyridine-2-carboxamide is its specificity for VEGFR-2, which reduces the potential for off-target effects. Additionally, 6-chloro-N-{1-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]ethyl}pyridine-2-carboxamide has been shown to have a favorable safety profile in preclinical studies. However, one limitation of 6-chloro-N-{1-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]ethyl}pyridine-2-carboxamide is its relatively short half-life, which may require frequent dosing in clinical settings.
Orientations Futures
There are several potential future directions for the development of 6-chloro-N-{1-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]ethyl}pyridine-2-carboxamide. One potential direction is the development of combination therapies with other anti-angiogenic agents or chemotherapy agents to enhance its efficacy. Additionally, there is potential for the development of 6-chloro-N-{1-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]ethyl}pyridine-2-carboxamide as a diagnostic tool for various diseases, such as cancer and macular degeneration. Finally, further research is needed to fully understand the mechanism of action of 6-chloro-N-{1-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]ethyl}pyridine-2-carboxamide and its potential applications in other diseases beyond cancer and ocular diseases.
Méthodes De Synthèse
The synthesis of 6-chloro-N-{1-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]ethyl}pyridine-2-carboxamide involves a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 4-(pyridin-4-yl)-1,3-thiazole-2-amine, which is then reacted with 6-chloronicotinic acid to form the intermediate compound. This intermediate is then reacted with N-(2-bromoethyl)phthalimide to form the final product, 6-chloro-N-{1-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]ethyl}pyridine-2-carboxamide.
Applications De Recherche Scientifique
6-chloro-N-{1-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]ethyl}pyridine-2-carboxamide has been extensively studied for its potential therapeutic applications in cancer, macular degeneration, and diabetic retinopathy. In cancer, 6-chloro-N-{1-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]ethyl}pyridine-2-carboxamide has been shown to inhibit tumor growth and angiogenesis by blocking VEGFR-2 signaling pathway. In macular degeneration and diabetic retinopathy, 6-chloro-N-{1-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]ethyl}pyridine-2-carboxamide has been shown to reduce the formation of abnormal blood vessels in the eye, which are the primary cause of these diseases.
Propriétés
IUPAC Name |
6-chloro-N-[1-(4-pyridin-4-yl-1,3-thiazol-2-yl)ethyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4OS/c1-10(19-15(22)12-3-2-4-14(17)20-12)16-21-13(9-23-16)11-5-7-18-8-6-11/h2-10H,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPKAWGSRTWVKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=CS1)C2=CC=NC=C2)NC(=O)C3=NC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-{1-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]ethyl}pyridine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride](/img/structure/B2454780.png)


![6-methyl-N-[4-(methylsulfanyl)phenyl]-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2454784.png)
![2-Cyclopentylsulfanyl-1-[2-(5,6-dimethylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2454785.png)

![N-(2,5-dimethoxyphenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2454788.png)

![N-(4-fluorophenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2454793.png)

![4-oxo-N-(pyridin-4-ylmethyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2454795.png)
